molecular formula C22H19NO3 B3521713 methyl 3-[(diphenylacetyl)amino]benzoate

methyl 3-[(diphenylacetyl)amino]benzoate

Cat. No.: B3521713
M. Wt: 345.4 g/mol
InChI Key: IMHZWGDLJSFJCJ-UHFFFAOYSA-N
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Description

Methyl 3-[(diphenylacetyl)amino]benzoate is a benzoate ester derivative featuring a diphenylacetyl group attached to the amino substituent at the 3-position of the benzoate ring. This analysis focuses on comparing these analogs to infer the behavior and characteristics of this compound.

Properties

IUPAC Name

methyl 3-[(2,2-diphenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-26-22(25)18-13-8-14-19(15-18)23-21(24)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHZWGDLJSFJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 3-[(diphenylacetyl)amino]benzoate typically begins with commercially available starting materials such as methyl 3-aminobenzoate and diphenylacetyl chloride.

    Reaction Conditions: The reaction involves the acylation of methyl 3-aminobenzoate with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-[(diphenylacetyl)amino]benzoate can undergo oxidation reactions, particularly at the benzylic positions of the diphenylacetyl group.

    Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.

    Substitution: The amino group on the benzoate ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 3-[(diphenylacetyl)amino]benzoate can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology and Medicine:

    Pharmaceuticals: This compound could be explored for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Biochemical Research: It may be used in studies involving enzyme inhibition or receptor binding.

Industry:

    Materials Science: this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-[(diphenylacetyl)amino]benzoate would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The diphenylacetyl group could play a role in binding to hydrophobic pockets, while the amino group might form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Key Compounds:

  • Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k)
  • 1,1-Dimethylethyl 3-[[4-(4-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (8f)
  • 1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (8e)
Property 5k 8f 8e
Molecular Formula C₂₆H₂₂N₄O₇ C₂₇H₂₆N₄O₅ C₃₀H₃₂N₄O₄
Molecular Weight (g/mol) 518.48 498.52 536.60
Melting Point (°C) 79–82 68–70 Not Reported
Key Substituents Formyl, methoxy tert-Butyl, methoxy tert-Butyl, bulky aryl
Yield (%) 90 68 Not Reported

Structural Impact :

  • Electron-withdrawing groups (e.g., formyl in 5k) enhance reactivity in subsequent functionalization.

Chlorophenoxy-Triazine Benzoates

Key Compounds :

  • Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
  • Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
  • Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
Property 4-Cl Isomer 3-Cl Isomer 2-Cl Isomer
Chlorine Position Para Meta Ortho
Electronic Effects Strong EWG Moderate EWG Steric Hindrance
Reactivity Highest Intermediate Lowest

Key Findings :

  • Para-chloro substituents maximize electron-withdrawing effects, accelerating electrophilic reactions.
  • Ortho-chloro groups introduce steric hindrance, reducing reaction rates but improving thermal stability.

Heterocyclic Benzoate Derivatives

Key Compounds:

  • Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b)
  • Methyl 3-[(6-bromoindol-1-yl)methyl]benzoate
Property 4b (Pyrazole) Indole Derivative
Molecular Formula C₁₉H₁₅N₃O₄ C₁₈H₁₅BrN₂O₂
Molecular Weight (g/mol) 349.34 389.23
Key Features Benzofuropyrazole core Bromoindole moiety
Application Anticancer screening HIV-1 fusion inhibition

Structural Influence :

  • Pyrazole derivatives (e.g., 4b) exhibit planar heterocyclic cores, facilitating π-π stacking in biological targets.

Fluorinated and Quinoline Derivatives

Key Compounds:

  • Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate
  • Methyl 3-[(2,6-dimethylquinolin-4-yl)amino]benzoate
Property Fluorinated Compound Quinoline Derivative
Molecular Formula C₁₆H₁₆FNO₂ C₁₉H₁₈N₂O₂
Molecular Weight (g/mol) 285.31 306.36
Key Substituents Fluoromethyl Dimethylquinoline
Potential Use Biochemical probes Antimalarial/anticancer agents

Functional Insights :

  • Fluorine enhances metabolic stability and bioavailability via reduced oxidative metabolism .
  • Quinoline moieties confer metal-chelating properties, useful in catalytic or medicinal applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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